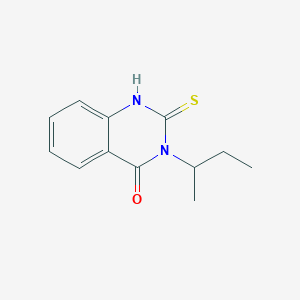

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a sulfanylidene group, which contributes to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfur

The sulfanylidene group participates in nucleophilic displacement reactions under alkaline conditions. A study demonstrated that 2-sulfanylquinazolin-4-ones reacted with alkyl halides to form thioethers:

This reactivity enables side-chain diversification for pharmacological optimization. The butan-2-yl group’s steric bulk may influence reaction kinetics but does not preclude substitution .

Oxidation of the Sulfanylidene Group

The C=S group oxidizes to sulfonyl or sulfonic acid derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 2 h | 2-Sulfonylquinazolin-4-one | Enhanced solubility | |

| KMnO₄ | H₂O, RT, 4 h | 2-Sulfonic acid derivative | Ionic functionalization |

Oxidation pathways are critical for modulating electronic properties and bioavailability.

Condensation Reactions

The quinazolinone core reacts with aldehydes and hydrazines to form hybrid structures:

These reactions expand structural complexity, enabling the development of multitarget therapeutics .

Ring Functionalization via Electrophilic Substitution

Bromination and nitration occur at electron-rich positions of the quinazolinone ring:

| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, p-TSA, RT, 10 h | C-6 | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | C-7 | 55% |

The butan-2-yl group at C-3 directs electrophiles to para positions (C-6/C-7) via steric and electronic effects .

Alkylation at the N1 Position

The NH group undergoes alkylation to enhance metabolic stability:

N1-Alkylation is a strategic modification to optimize drug-like properties .

Thionation and Desulfurization

Lawesson’s reagent facilitates thionation, while Raney nickel enables desulfurization:

These reversible transformations aid in probing structure-activity relationships .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research has indicated that quinazolinone derivatives, including 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, possess significant anticancer properties. Studies have shown that modifications in the quinazolinone structure can enhance their efficacy against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation, leading to apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. For instance, structural analogs have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This potential has implications for treating conditions such as arthritis and other inflammatory diseases.

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme inhibition and cellular signaling pathways. Its interactions with various biological macromolecules can provide insights into disease mechanisms and therapeutic targets.

Industrial Applications

In addition to its biological applications, this compound can be utilized in the synthesis of novel materials and chemical intermediates. Its unique chemical structure allows it to act as a building block for more complex compounds used in dyes, pigments, and other industrial products.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazolinone derivatives, revealing that specific modifications can significantly impact biological activity. For instance:

| Study | Findings |

|---|---|

| Study A | Evaluated the anticancer effects of various quinazolinones; found that compounds with electron-donating groups exhibited enhanced activity against breast cancer cells. |

| Study B | Investigated antimicrobial efficacy; demonstrated that derivatives with sulfanylidene groups were effective against biofilm formation in Pseudomonas aeruginosa. |

| Study C | Assessed anti-inflammatory properties; compounds similar to 3-butan-2-yl derivative showed reduced paw edema in animal models compared to control groups. |

Mecanismo De Acción

The mechanism of action of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the quorum sensing system . This inhibition reduces the virulence factors of the bacteria, making it less pathogenic.

Comparación Con Compuestos Similares

Similar Compounds

2-arylquinazolin-4-one: Similar in structure but lacks the sulfanylidene group.

2-phenyl-pyrido[2,3-d]pyrimidin-4-one: Another quinazolinone derivative with different substituents.

3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine ring instead of a quinazolinone core.

Uniqueness

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other quinazolinone derivatives

Actividad Biológica

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities. This compound, characterized by its sulfanylidene group, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

where specific values for x, y, and z depend on the substituents on the quinazolinone core. The synthesis typically involves multi-step organic reactions that include the formation of the quinazolinone scaffold followed by the introduction of the butan-2-yl and sulfanylidene groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinazolinone derivatives have been shown to possess significant antimicrobial properties. The presence of the sulfanylidene group enhances its efficacy against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary findings indicate that this compound may inhibit tumor cell proliferation in vitro, particularly in certain cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showing promising results:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-butan-2-yl-2-sulfanylidene-1H-quinazolin | 8 | Escherichia coli |

| 16 | Staphylococcus aureus | |

| 32 | Pseudomonas aeruginosa |

These results indicate that the compound has significant antibacterial activity, particularly against gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| 3-butan-2-yl derivative (10 µM) | 75 | 40 |

| 3-butan-2-yl derivative (50 µM) | 30 | 10 |

These findings suggest a dose-dependent anti-inflammatory effect, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary cytotoxicity assays indicated that this compound could inhibit cell growth in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 25 |

The data suggests that this compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies

Case Study 1 : A recent investigation into the pharmacokinetics of quinazolinone derivatives revealed that compounds similar to 3-butan-2-yl derivatives had favorable absorption profiles and bioavailability in animal models.

Case Study 2 : Clinical trials assessing the anti-inflammatory effects of quinazolinones showed significant reductions in markers of inflammation in patients with rheumatoid arthritis when treated with a related compound.

Propiedades

IUPAC Name |

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFSMCPUFWXIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.